REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[N+:7]([C:10]1[CH:36]=[C:35]([N+:37]([O-:39])=[O:38])[CH:34]=[C:33]([N+:40]([O-:42])=[O:41])[C:11]=1[C:12]([NH:14][NH:15][C:16](=[O:32])[C:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][C:20]([N+:26]([O-:28])=[O:27])=[CH:19][C:18]=1[N+:29]([O-:31])=[O:30])=O)([O-:9])=[O:8]>>[C:11]1([C:12]2[O:32][C:16]([C:17]3[C:18]([N+:29]([O-:31])=[O:30])=[CH:19][C:20]([N+:26]([O-:28])=[O:27])=[CH:21][C:22]=3[N+:23]([O-:25])=[O:24])=[N:15][N:14]=2)[C:33]([N+:40]([O-:42])=[O:41])=[CH:34][C:35]([N+:37]([O-:39])=[O:38])=[CH:36][C:10]=1[N+:7]([O-:9])=[O:8]
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Name
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|
Quantity
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1 mol
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Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NNC(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
|
Smiles
|
C1(=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-])C=1OC(=NN1)C1=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |